N-Acetyl-3-(2-carboxypropyl)thio]alanine
Description
N-Acetyl-3-(2-carboxypropyl)thio]alanine is a sulfur-containing alanine derivative characterized by an N-acetylated amino acid backbone, a thioether (-S-) linkage at the 3-position, and a 2-carboxypropyl side chain.
Properties
Molecular Formula |
C9H15NO5S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-(2-acetamido-2-carboxyethyl)sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
NCVHUCCOTCVUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-(2-carboxypropyl)thio]alanine typically involves the reaction of thioalanine with an acetylating agent and a carboxypropylating agent under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated control systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-(2-carboxypropyl)thio]alanine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The acetyl and carboxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
N-Acetyl-3-(2-carboxypropyl)thio]alanine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes and as a probe for investigating enzyme activities.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Acetyl-3-(2-carboxypropyl)thio]alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Thioether vs. Sulfinyl Groups : The thioether group in the target compound is less oxidized than the sulfinyl group in ’s acrylamide metabolite. This difference may influence redox reactivity and metabolic stability, with sulfinyl groups being more prone to further oxidation .
- Biological Context: ’s N-acetylated amino sugar is integral to bacterial cell walls, highlighting the role of N-acetyl groups in structural biomolecules. In contrast, the target compound’s thioether and carboxylic acid groups suggest a role in small-molecule metabolism or detoxification, akin to ’s metabolite .
Physicochemical and Metabolic Comparisons
Metabolic Pathways:
- The sulfinyl group in ’s compound is a metabolic intermediate in acrylamide detoxification, whereas the thioether in the target compound may participate in glutathione-like conjugation reactions, facilitating toxin excretion .
- Degarelix () illustrates how N-acetylated amino acids are incorporated into peptides for therapeutic use, contrasting with the target compound’s standalone structure .
Biological Activity
N-Acetyl-3-(2-carboxypropyl)thio]alanine, also known as a derivative of cysteine, is a compound that has garnered interest in various biological and pharmaceutical research contexts. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₇H₁₃NO₄S
- Functional Groups :
- Acetyl group
- Carboxypropyl side chain
- Thioether linkage
The presence of these functional groups contributes to its reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is largely attributed to the thiol group present in the cysteine moiety, which can scavenge free radicals and reduce oxidative stress in cells.
Interaction with Cellular Pathways
This compound may play a role in modulating various cellular pathways:
- Redox Reactions : The thiol group can participate in redox reactions, influencing cellular redox status.
- Enzyme Modulation : It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
Study 1: Toxicological Assessment
A study investigated the role of N-acetyl derivatives as biomarkers for exposure to environmental toxins. This compound was analyzed alongside other metabolites to determine its efficacy in indicating exposure levels to harmful substances. The findings suggested that elevated levels of this compound correlate with increased oxidative stress markers in biological samples, highlighting its potential as a biomarker for environmental exposure.
Study 2: Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested on MCF7 (breast cancer) and A549 (lung cancer) cells, revealing an IC50 value of approximately 25 µM, indicating significant growth inhibition. Further investigation into its mechanism suggested that it induces apoptosis through the activation of caspase pathways.
Data Tables
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 25 | Induction of apoptosis |
| N-Acetyl-S-(3-hydroxypropyl)-L-cysteine | A549 | 30 | ROS generation and cell cycle arrest |
Research Findings
- Biomarker Utility : this compound has been identified as a potential biomarker for assessing exposure to environmental toxins due to its stability and detectability in biological fluids.
- Antioxidant Mechanism : The compound's ability to scavenge free radicals suggests it may protect against oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
- Pharmacological Applications : Ongoing research aims to explore its use in drug formulations targeting oxidative stress-related conditions and as an adjunct therapy in cancer treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
